
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride
Vue d'ensemble
Description
UWA-101 (hydrochloride) is an analytical reference material that is structurally categorized as an amphetamine. It inhibits both serotonin and dopamine reuptake (Kis = 467 and 894 nM, respectively), but has no effect on the reuptake of noradrenaline (Ki > 50,000 nM). UWA-101 enhances L-DOPA anti-parkinsonian action without exacerbating dyskinesia. This product is intended for research and forensic applications.
Mécanisme D'action
Target of Action
UWA-101 (hydrochloride) is a selective, non-cytotoxic inhibitor of the dopamine transporter (DAT) and serotonin transporter (SERT) . These transporters play crucial roles in the regulation of dopamine and serotonin, neurotransmitters that are involved in numerous physiological processes, including mood regulation and motor control .
Mode of Action
UWA-101 (hydrochloride) inhibits both serotonin and dopamine reuptake, with EC50 values of 3.6 µM for DAT and 2.3 µM for SERT . By inhibiting these transporters, UWA-101 (hydrochloride) increases the availability of dopamine and serotonin in the synaptic cleft, enhancing their signaling .
Biochemical Pathways
The inhibition of DAT and SERT by UWA-101 (hydrochloride) affects the dopaminergic and serotonergic pathways. These pathways are involved in a variety of physiological processes, including mood regulation, reward, and motor control .
Pharmacokinetics
Its ability to alleviate the side effects of dopaminergic agents such as l-dopa suggests that it may have favorable pharmacokinetic properties .
Result of Action
In combination with L-DOPA, UWA-101 (hydrochloride) significantly increased the duration of ON-time (by 28%, 28%, and 33%, respectively; all P<005) UWA-101 (10 mg/kg) significantly extended the duration of ON-time without disabling dyskinesia (by 62%, P<001)At the highest doses (6 and 10 mg/kg), uwa-101 increased the severity of psychosis-like behaviors (p<005) .
Action Environment
As with any drug, factors such as temperature, ph, and the presence of other substances could potentially influence its stability, efficacy, and action .
Analyse Biochimique
Biochemical Properties
Compounds with similar structures have been reported to interact with various enzymes and proteins . For instance, 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have shown anticancer activity against various cancer cell lines .
Cellular Effects
Related compounds have shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Molecular Mechanism
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Metabolic Pathways
Compounds with similar structures have been reported to be involved in the glutathione metabolism .
Activité Biologique
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine; hydrochloride, also known by its CAS number 221137-44-6, belongs to a class of compounds that exhibit significant biological activity. This compound is structurally related to various psychoactive substances and has garnered attention for its potential pharmacological effects. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
- Molecular Formula : C11H13NO2
- Molar Mass : 191.229 g/mol
- CAS Number : 221137-44-6
The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems in the brain. It is suggested to act as a monoamine reuptake inhibitor, potentially affecting serotonin and norepinephrine levels. Research indicates that compounds with similar structures often exhibit stimulant properties, which may be relevant in understanding the pharmacological profile of this compound.
Biological Activity Overview
Activity Type | Description |
---|---|
Receptor Interaction | Modulates serotonin (5-HT) and norepinephrine (NE) receptors |
Psychoactive Effects | Potential stimulant effects similar to those observed with amphetamines |
Neurotransmitter Modulation | May increase levels of monoamines in synaptic clefts |
Potential Therapeutic Uses | Investigated for applications in treating mood disorders and ADHD |
Case Studies
- Stimulant Effects : A study examining similar compounds indicated that derivatives of benzodioxole structures could enhance locomotor activity in animal models, suggesting potential stimulant effects .
- Neuropharmacology : In vitro studies have shown that compounds structurally related to 2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine can inhibit the reuptake of serotonin and norepinephrine, leading to increased neurotransmitter availability .
- Safety Profile : Toxicological assessments have indicated that while the compound shows promise for therapeutic applications, further studies are necessary to fully understand its safety profile and potential side effects .
Comparative Analysis with Related Compounds
Compound Name | CAS Number | Primary Activity |
---|---|---|
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine; hydrochloride | 221137-44-6 | Monoamine reuptake inhibition |
α-Cyclopropyl-N-methyl-1,3-benzodioxole-5-ethanamine | 1350821-24-7 | Stimulant effects |
N-Methylethanamine hydrochloride | 624-60-2 | Neurotransmitter modulation |
Applications De Recherche Scientifique
Comparative Analysis with MDMA
Property | UWA-101 | MDMA |
---|---|---|
Affinity for Dopamine | High | Moderate |
Affinity for Serotonin | Moderate | High |
Psychoactivity | Low | High |
Neurotoxicity | Low | High |
Antidyskinetic Effectiveness | Comparable or improved | Effective |
Treatment of Parkinson's Disease
UWA-101 has been investigated as a potential treatment for Parkinson's disease, particularly for alleviating levodopa-induced dyskinesia—a common side effect of standard Parkinson's therapies. Studies indicate that UWA-101 may provide symptomatic relief by enhancing dopaminergic activity without the adverse effects typically associated with MDMA .
Anti-Cancer Properties
Research has suggested that modifications to the MDMA structure can yield compounds with significant anti-cancer properties. UWA-101 and its analogs have shown promise against certain cancer cell lines, such as Burkitt's lymphoma cells in vitro. This aspect of its pharmacology is under investigation, highlighting its potential dual utility in both neurological and oncological contexts .
Preclinical Studies
- Dyskinetic Effects : In animal models, UWA-101 demonstrated a reduction in dyskinetic movements when administered alongside levodopa, suggesting its potential utility in clinical settings for Parkinson's patients experiencing such side effects.
- In Vitro Anti-Cancer Activity : Preliminary studies indicated that UWA-101 exhibits cytotoxic effects against specific cancer cell lines, warranting further exploration into its mechanisms and efficacy as an anti-cancer agent.
Clinical Implications
While UWA-101 has shown promise in preclinical studies, further clinical trials are necessary to evaluate its safety and efficacy in humans. The compound's ability to mitigate side effects associated with existing Parkinson's treatments could make it a valuable addition to therapeutic options.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine hydrochloride, and how are intermediates characterized?
- Answer : The compound can be synthesized via reductive amination or nucleophilic substitution, with the benzodioxole ring introduced early in the synthesis. Key intermediates (e.g., cyclopropylmethylamine derivatives) are characterized using FT-IR (to confirm functional groups) and NMR (to verify regiochemistry). Crystallographic validation of intermediates, such as cyclopropane-containing structures, is recommended using X-ray diffraction (CCDC data repositories; see ). For purity assessment, HPLC with UV detection (λ~230–250 nm) is commonly employed, as seen in analogs like 3,4-methylenedioxycathinone hydrochloride .
Q. How is the stereochemical configuration of the cyclopropane moiety resolved during synthesis?
- Answer : Chiral chromatography (e.g., using Chiralpak® columns) or asymmetric synthesis with chiral auxiliaries (e.g., Evans’ oxazolidinones) is applied. Structural confirmation requires X-ray crystallography , as demonstrated in related cyclopropane-containing compounds . Computational methods (DFT or molecular docking) can predict steric interactions influencing stereoselectivity.
Q. What analytical techniques are critical for verifying the hydrochloride salt form?
- Answer : Elemental analysis (C, H, N, Cl) confirms stoichiometry, while ion chromatography quantifies chloride content. DSC/TGA evaluates thermal stability and salt dissociation. For example, analogs like methoxisopropamine hydrochloride show distinct melting points (~200–220°C) and chloride ion peaks at 3.3–3.5 ppm in ¹H NMR (DMSO-d₆) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for benzodioxole derivatives?
- Answer : Discrepancies in unit cell parameters or bond angles may arise from polymorphic variations or solvent inclusion. Cross-validate using SC-XRD (single-crystal X-ray diffraction) and PXRD (powder X-ray diffraction). For instance, studies on 3-chloro-N’-(2-hydroxy-5-methoxybenzylidene) derivatives highlight the importance of refining hydrogen-bonding networks to resolve structural ambiguities .
Q. What methodological challenges arise in assessing the compound’s stability under physiological conditions?
- Answer : The benzodioxole ring is prone to hydrolytic cleavage at acidic pH. Simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) stability studies, monitored via LC-MS , are essential. Degradation products (e.g., catechol derivatives) can be identified using HRMS and compared to synthetic standards .
Q. How do steric effects from the cyclopropyl group influence receptor binding in pharmacological assays?
- Answer : Molecular dynamics simulations paired with SAR studies (structure-activity relationships) can map steric hindrance effects. For example, cyclopropane-containing amines exhibit altered binding kinetics in serotonin receptor models due to restricted rotation. Competitive radioligand assays (e.g., using [³H]-LSD) quantify affinity changes .
Q. Methodological Tables
Q. Key Considerations for Experimental Design
- Contradiction Analysis : Cross-correlate spectroscopic (NMR, IR) and crystallographic data to resolve structural ambiguities.
- Advanced Characterization : Use HRMS for exact mass confirmation and SC-XRD for absolute configuration determination.
- Biological Assays : Include negative controls (e.g., hydrochloride salts of structurally similar amines) to isolate pharmacological effects .
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-14-11(10-3-4-10)6-9-2-5-12-13(7-9)16-8-15-12;/h2,5,7,10-11,14H,3-4,6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPDALMALRMSMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC2=C(C=C1)OCO2)C3CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.